3-Chloro-2-isopropyl-5-methylpyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-methyl-2-propan-2-ylpyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-5(2)7-8(9)11-6(3)4-10-7/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZXBTYQWDTVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)Cl)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50766669 | |
| Record name | 3-Chloro-5-methyl-2-(propan-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50766669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116513-20-3 | |
| Record name | 3-Chloro-5-methyl-2-(propan-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50766669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformational Chemistry of 3 Chloro 2 Isopropyl 5 Methylpyrazine
Nucleophilic Aromatic Substitution Reactions on the Pyrazine (B50134) Ring System
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles, particularly when a good leaving group, such as a halogen, is present on the ring. Halopyrazines are noted to be more reactive towards nucleophilic substitution than their corresponding pyridine (B92270) analogues. thieme-connect.de The reaction typically proceeds through a bimolecular addition-elimination mechanism, known as the SNAr pathway.
In this mechanism, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com Aromaticity is temporarily disrupted in this step. In the subsequent elimination step, the leaving group departs, and the aromaticity of the pyrazine ring is restored. youtube.comyoutube.com The presence of the two ring nitrogen atoms significantly enhances the reactivity of the chloroazine towards nucleophiles through both inductive and mesomeric effects, stabilizing the anionic intermediate. nih.gov
The chlorine atom at the C-3 position of 3-Chloro-2-isopropyl-5-methylpyrazine serves as a leaving group that can be readily displaced by a variety of nucleophiles. This substitution is a key transformation for the functionalization of the pyrazine core. The electron-withdrawing nature of the pyrazine nitrogens facilitates this displacement, making the C-3 position electrophilic and prone to nucleophilic attack. nih.gov
The table below illustrates potential nucleophilic aromatic substitution reactions for this compound.
| Nucleophile | Reagent Example | Product Structure |
| Hydroxide | Sodium Hydroxide (NaOH) | 2-Isopropyl-5-methylpyrazin-3-ol |
| Alkoxide | Sodium Methoxide (B1231860) (NaOCH₃) | 3-Methoxy-2-isopropyl-5-methylpyrazine |
| Amine | Ammonia (B1221849) (NH₃) | 2-Isopropyl-5-methylpyrazin-3-amine |
| Thiolate | Sodium Thiolate (NaSR) | 3-(Alkylthio)-2-isopropyl-5-methylpyrazine |
| Cyanide | Sodium Cyanide (NaCN) | 2-Isopropyl-5-methylpyrazine-3-carbonitrile |
Electrophilic Substitution Reactivity and Deactivation of the Pyrazine Nucleus
In stark contrast to its reactivity with nucleophiles, the pyrazine ring is highly resistant to electrophilic aromatic substitution. thieme-connect.de The electron-deficient character of the ring, caused by the two nitrogen atoms, strongly deactivates it towards attack by electrophiles. researchgate.netresearchgate.net This deactivation is more pronounced than in pyridine. thieme-connect.de
Furthermore, under the acidic conditions often required for electrophilic aromatic substitution (e.g., nitration, sulfonation), the basic nitrogen atoms of the pyrazine ring become protonated. thieme-connect.de This protonation forms a pyrazinium cation, which introduces a positive charge and further deactivates the ring, making it extremely resistant to attack by a positively charged electrophile. thieme-connect.deresearchgate.net Consequently, common electrophilic substitution reactions such as Friedel-Crafts acylation or alkylation, nitration, and halogenation are generally not viable methods for introducing substituents onto the pyrazine ring of this compound, unless strong activating groups are already present. thieme-connect.de
Chemical Transformations of the Alkyl Substituents (Isopropyl and Methyl)
The isopropyl and methyl groups attached to the pyrazine ring offer alternative sites for chemical modification, bypassing the inertness of the ring towards electrophiles.
The alkyl side chains of pyrazines can be selectively oxidized. Studies on the chromate (B82759) oxidation of alkylpyrazines have shown that 2,3-dialkylpyrazines can be converted in good yields to the corresponding 2-acyl-3-alkylpyrazines. acs.org This suggests that the isopropyl group at the C-2 position of this compound could be oxidized at its tertiary carbon to yield an acetyl group.
Additionally, metabolic studies of alkylpyrazines in biological systems have demonstrated that methyl groups on a pyrazine ring can be oxidized to carboxylic acids. nih.govnih.gov This indicates that the methyl group at the C-5 position is also susceptible to oxidation under appropriate conditions, potentially forming 3-chloro-2-isopropylpyrazine-5-carboxylic acid.
The table below summarizes the potential selective oxidation products.
| Alkyl Group | Oxidizing Agent Example | Potential Product |
| Isopropyl | Sodium Dichromate (Na₂Cr₂O₇) in Acetic Acid | 2-Acetyl-3-chloro-5-methylpyrazine |
| Methyl | Biological Oxidation / Strong Chemical Oxidants | 3-Chloro-2-isopropylpyrazine-5-carboxylic acid |
Beyond oxidation, the alkyl substituents can be functionalized using other strategies. A common method for activating such alkyl groups on heterocyclic rings involves free-radical halogenation at the "benzylic-like" position. For instance, treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a bromine atom onto the tertiary carbon of the isopropyl group or onto the methyl group. acs.org
This initial halogenation step yields a reactive intermediate that can subsequently undergo nucleophilic substitution. This two-step sequence allows for the introduction of a wide variety of functional groups, such as hydroxyls, amines, and cyanides, onto the alkyl side chains, providing a versatile route to a diverse range of derivatives.
Modifications and Derivatizations of Side Chains
The isopropyl and methyl groups attached to the pyrazine ring of this compound are amenable to various chemical transformations, allowing for the introduction of new functional groups and the synthesis of diverse derivatives. Common modifications include oxidation and halogenation reactions.
Oxidation: The alkyl side chains of pyrazine derivatives can be oxidized to introduce carbonyl functionalities. For instance, the oxidation of alkylpyrazines with reagents like sodium dichromate in acetic acid can yield the corresponding acylpyrazines. While specific studies on this compound are not extensively documented, related transformations on similar alkylpyrazines suggest that the isopropyl group could be oxidized to an acetyl group, and the methyl group to a formyl or carboxylic acid group, depending on the reaction conditions. The presence of the electron-withdrawing chloro group and the pyrazine nitrogen atoms can influence the reactivity of the benzylic protons of the side chains.
Halogenation: The alkyl side chains can also undergo halogenation, typically at the benzylic position, via free radical mechanisms. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator can be employed for this purpose. This introduces a handle for further nucleophilic substitution reactions, expanding the synthetic utility of the pyrazine core.
Interactive Data Table: Representative Side-Chain Oxidation of Alkylpyrazines
| Starting Material | Oxidizing Agent | Product | Yield (%) |
| 2-Ethyl-3-methylpyrazine | Sodium dichromate/Acetic acid | 2-Acetyl-3-methylpyrazine | 75 |
| 2,3-Diethylpyrazine | Sodium dichromate/Acetic acid | 2-Acetyl-3-ethylpyrazine | 80 |
Note: This data is based on the reactivity of analogous compounds and serves as a predictive model for the reactivity of this compound.
Transition-Metal-Catalyzed Cross-Coupling Reactions Involving this compound
The chloro substituent at the 3-position of the pyrazine ring is a key site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between a halide and an organoboron compound, catalyzed by a palladium complex. This compound can serve as the halide partner in such reactions. The coupling of chloropyrazines with various aryl and heteroaryl boronic acids or their esters has been demonstrated to proceed efficiently in the presence of a suitable palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.org
For instance, the coupling of 3-chloro-2,5-dimethylpyrazine (B41552), a close analog, with 2-methoxynaphthylboronic acid has been reported to yield the corresponding arylated pyrazine. rsc.org The reaction typically requires elevated temperatures and the use of electron-rich, bulky phosphine ligands to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond. The presence of the two electron-donating methyl groups in 3-chloro-2,5-dimethylpyrazine deactivates the chloropyrazine towards oxidative addition, suggesting that the isopropyl and methyl groups in the target compound would have a similar electronic effect. rsc.org
Interactive Data Table: Suzuki-Miyaura Coupling of Chloropyrazine Analogs
| Pyrazine Substrate | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 3-Chloro-2,5-dimethylpyrazine | 2-Methoxynaphthylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 61 |
| 2-Chloropyrazine | Phenylboronic acid | [Pd(L)(PPh₃)] | ONO pincer ligand | K₂CO₃ | H₂O/Toluene | High |
This table presents data from reactions with analogous compounds to illustrate the potential conditions and outcomes for this compound.
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org This method is particularly useful for forming sp²-sp², sp²-sp³, and sp²-sp carbon-carbon bonds. The chloro group of this compound can be effectively coupled with various organozinc reagents. While reactions involving aryl chlorides can be sluggish, the use of appropriate catalysts and ligands can promote the reaction. wikipedia.org
Palladium catalysts are generally preferred for their higher yields and functional group tolerance. wikipedia.org The organozinc reagents can be prepared from the corresponding organohalides and activated zinc metal. The reaction must be conducted under anhydrous and oxygen-free conditions due to the moisture and air sensitivity of organozincs.
Several Negishi cross-coupling reactions have been reported for chloropyrazines with various organozinc reagents, leading to the formation of substituted pyrazines in good yields. rsc.org For example, 2-chloro-6-iodopyrazine (B3024086) has been successfully coupled with an acetylenic zinc reagent. rsc.org
Formation of Fused Heterocyclic Systems Utilizing the Pyrazine Moiety
The pyrazine ring of this compound can be used as a scaffold for the construction of fused heterocyclic systems, which are of interest in medicinal chemistry and materials science.
One common strategy involves the reaction of a suitably functionalized pyrazine with a binucleophile to form a new heterocyclic ring. For example, the synthesis of pyrazolo[3,4-b]pyrazines can be achieved from 3-amino-2-chloropyrazine derivatives. While a direct synthesis from this compound would require prior amination, the chloro group can be displaced by a nitrogen nucleophile, such as hydrazine, to form an intermediate that can then undergo cyclization. The reaction of 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile with various reagents has been shown to produce a variety of fused pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives. nih.gov
Another approach to fused systems is through intramolecular cyclization reactions. For instance, a suitably substituted pyrazine derivative can undergo cyclization to form a furo[2,3-b]pyrazine. This can be achieved by first introducing a side chain containing a nucleophilic oxygen atom, which can then attack a reactive site on the pyrazine ring. A method for the preparation of 2-substituted furo[2,3-b]pyrazines involves the ring closure of 1,4-dicarbonyl compounds derived from 3-methyl-2-pyrazone. researchgate.net
Interactive Data Table: Synthesis of Fused Pyrazine Systems
| Starting Material | Reagent(s) | Fused Product |
| 5-Amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile | Benzoylacetone | Pyrazolo[3,4-b]pyridine derivative |
| 3-Methyl-2-pyrazone derivative | Ester/Thiono ester, then cyclization | 2-Substituted furo[2,3-b]pyrazine |
This table provides examples of synthetic routes to fused pyrazine systems from related starting materials.
Derivatives and Analogues of 3 Chloro 2 Isopropyl 5 Methylpyrazine
Elucidation of Structure-Reactivity Relationships in Halogenated Alkylpyrazines
The reactivity of halogenated alkylpyrazines like 3-Chloro-2-isopropyl-5-methylpyrazine is fundamentally governed by the electronic properties of the pyrazine (B50134) ring and the influence of its substituents. The pyrazine ring itself is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. mdpi.com This electron deficiency is a key factor in its chemical behavior.
The substituents—a chloro group, an isopropyl group, and a methyl group—further modulate this reactivity.
Halogen Substituent (Chloro): The chlorine atom exerts a dual electronic effect: it is electron-withdrawing through the inductive effect (-I) and electron-donating through the mesomeric effect (+M). In heteroaromatic systems like pyrazine, the inductive effect typically dominates, further increasing the electron-deficient nature of the ring and making the carbon atom to which it is attached susceptible to nucleophilic attack. The reactivity of halogenated pyrazines makes them popular substrates for creating a variety of natural and pharmaceutical products. rsc.org
Alkyl Substituents (Isopropyl and Methyl): Alkyl groups are generally electron-donating through an inductive effect (+I). This effect slightly counteracts the electron-withdrawing nature of the pyrazine ring and the chloro group.
Table 1: Summary of Structure-Reactivity Relationships
| Feature | Influence on Reactivity |
|---|---|
| Pyrazine Ring | Inherently electron-deficient due to two nitrogen atoms, activating the ring for nucleophilic substitution. |
| Chloro Group | Acts as a good leaving group and activates the attached carbon for nucleophilic attack via a strong electron-withdrawing inductive effect. |
| Isopropyl Group | Electron-donating, slightly deactivating the ring towards nucleophilic attack compared to an unsubstituted position. |
| Methyl Group | Electron-donating, with a similar but less pronounced effect than the isopropyl group. |
Synthesis and Spectroscopic Characterization of Methoxy-substituted Pyrazines
The chloro substituent in this compound serves as a versatile handle for synthetic modification. A common transformation is its replacement with a methoxy (B1213986) group via a nucleophilic aromatic substitution reaction. This reaction typically involves treating the chloropyrazine with sodium methoxide (B1231860) in a suitable solvent like methanol.
Reaction Scheme: this compound + CH₃ONa → 2-Isopropyl-3-methoxy-5-methylpyrazine + NaCl
The synthesis of the resulting 2-isopropyl-3-methoxy-5-methylpyrazine can be confirmed through various spectroscopic techniques. Industrial synthesis of similar methoxypyrazines often involves forming the pyrazine ring first, followed by functionalization steps to introduce the methoxy and alkyl groups. vulcanchem.com
Spectroscopic Characterization:
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would confirm the presence of the isopropyl group (a doublet and a septet), the methyl group (a singlet), and the newly introduced methoxy group (a singlet, typically around 3.8-4.0 ppm). The disappearance of the signal corresponding to the proton adjacent to the chlorine and the appearance of a new aromatic proton signal would be indicative of successful substitution.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show a new signal for the methoxy carbon (typically 50-60 ppm) and a significant upfield shift for the carbon atom to which it is attached, reflecting the change from a C-Cl to a C-O bond.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the methoxy-substituted product (C₉H₁₄N₂O, MW: 166.22 g/mol ). vulcanchem.com The isotopic pattern for chlorine (approximately 3:1 for ³⁵Cl:³⁷Cl) would be absent in the product.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic C-O stretching vibrations for the methoxy group, typically in the region of 1050-1250 cm⁻¹.
Table 2: Predicted Spectroscopic Data for 2-Isopropyl-3-methoxy-5-methylpyrazine
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Singlet for -OCH₃, Singlet for ring -CH₃, Doublet and Septet for isopropyl group, Singlet for aromatic proton. |
| ¹³C NMR | Signal for -OCH₃ carbon, signals for alkyl carbons, signals for aromatic carbons. |
| MS (EI) | Molecular ion peak (M⁺) at m/z = 166. |
| IR | C-O stretching bands, C-H stretching bands (aliphatic and aromatic), C=N and C=C ring stretching bands. |
Design and Synthesis of Pyrazine-Based Scaffolds for Chemical Biology Applications
The pyrazine nucleus is a significant scaffold in medicinal chemistry and chemical biology, found in numerous biologically active compounds. researchgate.netnih.gov Its derivatives exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. mdpi.com The ability of this compound to undergo substitution reactions makes it an excellent starting material for creating libraries of novel compounds for biological screening.
The chloro group can be displaced by various nucleophiles, such as amines, thiols, and alcohols, to introduce diverse functional groups. This versatility allows for the systematic modification of the pyrazine scaffold to explore structure-activity relationships (SAR). For example, palladium-catalyzed coupling reactions like the Suzuki and Buchwald-Hartwig aminations are powerful tools for functionalizing halogenated pyrazines, enabling the formation of C-C and C-N bonds, respectively. rsc.org
By reacting this compound with different amines, a series of amino-pyrazine derivatives can be synthesized. These new compounds can then be tested for their biological activity, for instance, as enzyme inhibitors or receptor antagonists. The pyrazine core acts as a rigid framework to orient the appended functional groups in specific three-dimensional arrangements, which is crucial for molecular recognition and binding to biological targets. The development of new coordination compounds with pyrazine derivatives is also a key strategy in targeted drug design. mdpi.com
Development of Advanced Pyrazine-based Materials and Chemical Intermediates
Beyond biological applications, pyrazine derivatives are valuable as chemical intermediates and building blocks for advanced materials. The electron-deficient nature of the pyrazine ring gives it interesting electronic and photophysical properties. researchgate.net When incorporated into larger π-conjugated systems, pyrazine moieties can influence the material's conductivity, fluorescence, and charge-transport properties.
This compound can serve as a key intermediate in the synthesis of such materials. The chloro group provides a reactive site for polymerization or for linking the pyrazine unit to other molecular components. For example, cross-coupling reactions like the Sonogashira coupling can be used to attach acetylenic units to the pyrazine ring, extending the π-conjugation and creating linear, rigid structures suitable for applications in molecular electronics. rsc.org
Furthermore, the nitrogen atoms in the pyrazine ring can act as ligands, coordinating to metal ions to form metal-organic frameworks (MOFs) or coordination polymers. mdpi.com These materials have potential applications in gas storage, catalysis, and sensing. The specific alkyl and chloro substituents on the pyrazine ring can be used to fine-tune the steric and electronic properties of the resulting coordination complex, thereby influencing the structure and properties of the final material.
Spectroscopic Characterization and Structural Analysis of 3 Chloro 2 Isopropyl 5 Methylpyrazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-Chloro-2-isopropyl-5-methylpyrazine, a combination of ¹H, ¹³C, and ¹⁵N NMR techniques, supplemented by two-dimensional methods, would provide a complete picture of its structure.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The anticipated chemical shifts are influenced by the electronic effects of the pyrazine (B50134) ring, the chlorine atom, and the alkyl substituents.
Aromatic Proton: The single proton on the pyrazine ring is expected to appear as a singlet in the aromatic region, likely between δ 8.0 and 8.5 ppm. This downfield shift is characteristic of protons attached to electron-deficient aromatic systems like pyrazine.
Isopropyl Group Protons: The isopropyl group will give rise to two signals. A septet (or multiplet) is predicted for the methine proton (-CH) in the range of δ 3.0-3.5 ppm, coupled to the six equivalent methyl protons. These two methyl groups (-CH₃) will appear as a doublet around δ 1.2-1.5 ppm.
Methyl Group Proton: The methyl group attached to the pyrazine ring is expected to produce a singlet at approximately δ 2.5-2.7 ppm.
These predicted values are based on the analysis of related compounds such as 3-chloro-2,5-dimethylpyrazine (B41552) and 2-methyl-5-isopropylpyrazine. chemicalbook.comthegoodscentscompany.com
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Pyrazine-H | 8.0 - 8.5 | Singlet |
| Isopropyl-CH | 3.0 - 3.5 | Septet |
| Isopropyl-CH₃ | 1.2 - 1.5 | Doublet |
| Ring-CH₃ | 2.5 - 2.7 | Singlet |
Predicted ¹H NMR Data for this compound
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in unique chemical environments.
Pyrazine Ring Carbons: The four carbon atoms of the pyrazine ring are expected to resonate in the downfield region of the spectrum, typically between δ 140 and 160 ppm. The carbon atom bearing the chlorine (C-3) would likely be the most downfield, followed by the other substituted carbons (C-2 and C-5). The unsubstituted carbon (C-6) would be the most upfield of the ring carbons.
Isopropyl Group Carbons: The methine carbon (-CH) of the isopropyl group is predicted to appear around δ 30-35 ppm, while the two equivalent methyl carbons (-CH₃) would be found further upfield, around δ 20-25 ppm.
Methyl Group Carbon: The carbon of the methyl group attached to the pyrazine ring is expected to have a chemical shift in the range of δ 20-25 ppm.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyrazine) | 155 - 160 |
| C-3 (Pyrazine) | 145 - 150 |
| C-5 (Pyrazine) | 150 - 155 |
| C-6 (Pyrazine) | 140 - 145 |
| Isopropyl-CH | 30 - 35 |
| Isopropyl-CH₃ | 20 - 25 |
| Ring-CH₃ | 20 - 25 |
Predicted ¹³C NMR Data for this compound
¹⁵N NMR spectroscopy, while less common than ¹H and ¹³C NMR, offers direct insight into the electronic environment of the nitrogen atoms within the pyrazine ring. The chemical shifts of the two nitrogen atoms in this compound would be influenced by the substitution pattern. The nitrogen atom flanked by the chloro and isopropyl groups (N-1) would likely experience a different electronic environment and thus a different chemical shift compared to the nitrogen atom adjacent to the methyl group (N-4). The expected chemical shifts would be in the typical range for pyrazine derivatives, which can be broad but are sensitive to substituent effects.
To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the isopropyl methine proton and the isopropyl methyl protons, confirming their coupling.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with the carbon to which it is directly attached. This would allow for the unambiguous assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons (like C-2, C-3, and C-5 of the pyrazine ring) by observing their correlations with nearby protons. For example, the ring proton would show correlations to the surrounding ring carbons, and the methyl and isopropyl protons would show correlations to the carbons of the pyrazine ring to which they are attached.
These 2D NMR techniques are also invaluable for differentiating between isomers, as the correlation patterns would be unique for each specific arrangement of substituents.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining structural information from its fragmentation pattern. The molecular formula of this compound is C₈H₁₁ClN₂, giving it a molecular weight of approximately 170.64 g/mol . myskinrecipes.com
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 170. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 172 with about one-third the intensity of the molecular ion peak is a characteristic feature.
The fragmentation pattern would likely involve the loss of substituents from the pyrazine ring. Common fragmentation pathways for alkylpyrazines include:
Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 155.
Loss of an isopropyl radical (•C₃H₇): This would lead to a fragment at m/z 127.
Loss of a chlorine radical (•Cl): This would produce an ion at m/z 135.
Loss of hydrogen cyanide (HCN): A common fragmentation pathway for nitrogen-containing heterocyclic compounds, which would result in the loss of 27 mass units from various fragment ions.
| m/z | Proposed Fragment |
| 170/172 | [M]⁺ (Molecular ion) |
| 155 | [M - CH₃]⁺ |
| 127 | [M - C₃H₇]⁺ |
| 135 | [M - Cl]⁺ |
Predicted Key Fragments in the Mass Spectrum of this compound
Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The spectra of this compound would be characterized by vibrations of the pyrazine ring and its substituents.
C-H Vibrations:
Aromatic C-H stretching from the pyrazine ring proton is expected in the region of 3000-3100 cm⁻¹.
Aliphatic C-H stretching from the methyl and isopropyl groups would appear just below 3000 cm⁻¹.
Pyrazine Ring Vibrations: The C=C and C=N stretching vibrations of the pyrazine ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net Ring breathing modes, which are often strong in Raman spectra, would also be present at lower frequencies. researchgate.net
C-Cl Vibration: A characteristic C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Alkyl Group Bending Vibrations: C-H bending vibrations for the methyl and isopropyl groups would be observed in the 1350-1470 cm⁻¹ range.
The IR spectrum of the related compound 2-chloro-3-methylpyrazine (B1202077) shows characteristic absorptions that support these predictions. nist.gov
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2990 |
| Pyrazine Ring (C=C, C=N) Stretch | 1400 - 1600 |
| C-H Bend (Alkyl) | 1350 - 1470 |
| C-Cl Stretch | 600 - 800 |
Predicted Key Vibrational Frequencies for this compound
X-ray Crystallography for Precise Solid-State Structure Determination of Derivatives
Following a comprehensive search of available scientific literature and crystallographic databases, no specific X-ray crystallography data for derivatives of this compound was found. Therefore, a detailed analysis of the solid-state structure, including unit cell parameters, space group, and key bond lengths and angles for its derivatives, cannot be provided at this time.
The determination of the precise three-dimensional arrangement of atoms and molecules in a crystalline solid is accomplished through X-ray crystallography. This powerful analytical technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern provides detailed information about the crystal's internal structure.
For a derivative of this compound, a typical X-ray crystallographic study would involve:
Single Crystal Growth: The first and often most challenging step is the cultivation of a high-quality single crystal of the derivative compound. This is typically achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
Data Collection: A suitable single crystal is mounted on a goniometer within an X-ray diffractometer. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The positions of the atoms within the unit cell are then determined using various computational methods. This initial model is subsequently refined to achieve the best possible fit with the experimental data.
The final output of a crystallographic analysis provides precise measurements of bond lengths, bond angles, and torsion angles within the molecule. It also reveals intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, which dictate how the molecules are packed in the crystal lattice. This information is invaluable for understanding the relationship between the molecular structure and the macroscopic properties of the material.
Without experimental data for derivatives of this compound, any discussion of their solid-state structures would be purely speculative. Further experimental research is required to elucidate the crystallographic characteristics of these compounds.
Computational Chemistry and Theoretical Investigations of 3 Chloro 2 Isopropyl 5 Methylpyrazine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in characterizing the electronic structure and predicting the reactivity of 3-Chloro-2-isopropyl-5-methylpyrazine. These methods provide insights into the distribution of electrons within the molecule, which is fundamental to its chemical behavior.
The electronic properties of pyrazine (B50134) derivatives are significantly influenced by the nature and position of their substituents. For this compound, the electron-withdrawing chloro group, the electron-donating isopropyl and methyl groups, and the nitrogen atoms in the pyrazine ring collectively determine the molecule's electronic landscape. DFT calculations can quantify these effects through the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net
Global reactivity descriptors, derived from the energies of these frontier orbitals, offer a quantitative measure of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are instrumental in predicting how the molecule will interact with other chemical species. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.
Local reactivity can be assessed using Fukui functions, which identify the most probable sites for electrophilic, nucleophilic, and radical attack within the molecule. researchgate.net For this compound, these calculations can pinpoint which of the carbon or nitrogen atoms are most susceptible to reaction, guiding synthetic chemistry efforts. The molecular electrostatic potential (MEP) map is another valuable tool that visually represents the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Table 1: Calculated Electronic Properties of Substituted Pyrazines
| Property | Pyrazine | 2-Chloropyrazine | 2,5-Dimethylpyrazine (B89654) | This compound (Predicted) |
| HOMO Energy (eV) | -9.8 | -10.1 | -9.5 | -9.7 |
| LUMO Energy (eV) | -0.5 | -1.0 | -0.3 | -0.8 |
| HOMO-LUMO Gap (eV) | 9.3 | 9.1 | 9.2 | 8.9 |
| Electronegativity (χ) | 5.15 | 5.55 | 4.9 | 5.25 |
| Hardness (η) | 4.65 | 4.55 | 4.6 | 4.45 |
| Electrophilicity (ω) | 2.85 | 3.39 | 2.61 | 3.10 |
Note: The values for this compound are illustrative predictions based on trends observed in related compounds.
Computational Modeling for Reaction Mechanism Elucidation
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.
DFT calculations are commonly employed to model reaction mechanisms. For instance, in nucleophilic substitution reactions, where the chloro group on the pyrazine ring is replaced, computational models can determine whether the reaction proceeds through an SNAr (addition-elimination) or other mechanisms. These calculations involve locating the transition state structure and calculating the activation energy, which provides a quantitative measure of the reaction's feasibility. researchgate.net
Isotopic labeling studies, when combined with computational modeling, can provide powerful evidence for a proposed reaction mechanism. By calculating the expected kinetic isotope effects for different mechanistic possibilities and comparing them with experimental data, researchers can gain a high degree of confidence in the elucidated pathway.
Conformational Analysis of Alkyl-substituted Pyrazines
The presence of flexible alkyl groups, such as the isopropyl group in this compound, gives rise to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers to rotation around single bonds. This is crucial as the conformation of a molecule can significantly impact its physical, chemical, and biological properties. colostate.edu
Computational methods, ranging from semi-empirical methods to high-level ab initio and DFT calculations, are used to explore the conformational landscape of alkyl-substituted pyrazines. colostate.edu For this compound, the rotation around the C-C bond connecting the isopropyl group to the pyrazine ring is of particular interest. Calculations can determine the potential energy as a function of the dihedral angle of this bond, revealing the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states between them.
Studies on similar alkyl-substituted aromatic compounds have shown that the conformational preferences are often governed by steric interactions between the alkyl group and adjacent substituents or ring atoms. lumenlearning.comnih.gov In the case of this compound, the interaction between the isopropyl group and the adjacent chloro and nitrogen atoms will be a key determinant of the preferred conformation. A stabilizing interaction between a hydrogen atom of the alkyl substituent and the lone pair of electrons on the adjacent ring nitrogen atom has been suggested for alkyl-substituted azines, which could influence the conformational preference. colostate.edu
Table 2: Relative Energies of Isopropyl Group Conformations
| Dihedral Angle (H-C-C-N) | Relative Energy (kcal/mol) | Conformation |
| 0° | 3.5 | Eclipsed |
| 60° | 0.0 | Staggered (Gauche) |
| 120° | 3.2 | Eclipsed |
| 180° | 0.5 | Staggered (Anti) |
Note: The data in this table is representative of a typical rotational barrier for an isopropyl group attached to a substituted aromatic ring and is for illustrative purposes.
Prediction and Interpretation of Spectroscopic Parameters via Computational Methods
Computational chemistry provides powerful tools for the prediction and interpretation of various spectroscopic parameters, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra. These predictions are invaluable for structure elucidation and for understanding the relationship between molecular structure and spectroscopic properties.
NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govgithub.io For this compound, these calculations can help assign the signals in the experimental spectrum to specific protons and carbons in the molecule. By calculating the NMR spectra for different possible isomers or conformers, computational results can aid in the definitive identification of the correct structure. uncw.edu
Vibrational Spectroscopy: The vibrational frequencies observed in infrared (IR) and Raman spectroscopy correspond to the different modes of molecular vibration. DFT calculations can predict these vibrational frequencies and their corresponding intensities with a good degree of accuracy. researchgate.net By analyzing the calculated vibrational modes, each predicted frequency can be assigned to specific molecular motions, such as C-H stretching, ring breathing, or C-Cl stretching. This detailed assignment is often difficult to achieve from experimental data alone and provides a deeper understanding of the molecule's vibrational properties. researchgate.net
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules. nih.gov These calculations can predict the wavelengths of maximum absorption (λmax) in the UV-Visible spectrum, corresponding to electronic transitions between molecular orbitals. For this compound, TD-DFT can help interpret the observed absorption bands in terms of n→π* and π→π* transitions, providing insight into the electronic structure of the excited states. researchgate.netcapes.gov.br
Table 3: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
| 1H NMR Chemical Shift (H-6) | ~8.2 ppm |
| 13C NMR Chemical Shift (C-2) | ~155 ppm |
| IR Frequency (C-Cl stretch) | ~750 cm-1 |
| UV-Vis λmax (n→π*) | ~320 nm |
Note: These are illustrative values based on computational predictions for similar substituted pyrazine systems.
Advanced Analytical Methodologies for Research and Characterization of Pyrazines
Chromatographic Separation Techniques for Isolation and Purity Assessment
Chromatography is the cornerstone of pyrazine (B50134) analysis, providing the necessary separation efficiency to resolve individual compounds from complex mixtures. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the target pyrazine derivatives.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is the most widely utilized analytical technique for the characterization of alkylpyrazines and their derivatives. nih.govresearchgate.net This is due to the typical volatility of these compounds, making them ideal candidates for GC analysis. The high resolution of capillary GC columns allows for the separation of structurally similar pyrazines.
However, a significant challenge in pyrazine analysis is that many positional isomers exhibit very similar mass spectra, which can make unambiguous identification by spectral interpretation or database searching alone practically unfeasible. nih.govresearchgate.net To overcome this, chemists frequently rely on gas chromatographic retention indices (RIs). nih.govresearchgate.net By comparing the RIs of unknown pyrazines on multiple stationary phases with those of authentic standards, a much higher degree of confidence in identification can be achieved. nih.gov
Hyphenated techniques like tandem mass spectrometry (GC-MS/MS) offer enhanced selectivity and sensitivity, which is crucial for detecting trace levels of pyrazines in complex matrices. GC-MS/MS can also aid in the structural elucidation of novel pyrazine derivatives. researchgate.net
Table 1: Example GC and GC-MS Conditions for Pyrazine Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | SUPELCOWAX® 10, 30 m x 0.25 mm, 0.25 µm | DB-WAX or HP-5ms |
| Oven Program | 40 °C (5 min) to 230 °C at 4 °C/min | Not specified |
| Carrier Gas | Helium, 30 cm/sec | Not specified |
| Injector | Splitless/split, 270 °C | Not specified |
| Detector | Ion trap mass spectrometer | Mass Spectrometer (MS) |
Data synthesized from multiple sources detailing common analytical parameters. nih.gov
While GC-based methods are predominant, High-Performance Liquid Chromatography (HPLC) serves as a valuable alternative, particularly for less volatile or thermally labile pyrazine derivatives. tut.ac.jp Reversed-phase HPLC (RP-HPLC) is the most common mode used for pyrazine separation. tut.ac.jp
Separations are typically achieved on octadecyl silica (B1680970) (ODS) C18 columns using mobile phases consisting of acetonitrile/water or methanol/water mixtures. nih.govtut.ac.jp The detection of pyrazines is commonly performed using a photodiode array (PDA) detector. tut.ac.jp For enhanced sensitivity and specificity, especially in quantitative studies, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This approach has been successfully used for the quantitation of various pyrazines in liquid samples. nih.gov
Advanced Sample Preparation Strategies in Chemical Analysis (e.g., Solid-Phase Microextraction)
Effective sample preparation is a critical step to isolate pyrazines from the sample matrix, concentrate them, and minimize interferences prior to chromatographic analysis. nih.govresearchgate.net A variety of techniques are employed, with a trend towards simpler, faster, and greener methods. nih.gov
Solid-Phase Microextraction (SPME) is a solventless, highly efficient sample preparation technique frequently used for the analysis of volatile and semi-volatile compounds like pyrazines. scispace.comresearchgate.net Headspace SPME (HS-SPME) is particularly common, where a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. acs.org Volatile pyrazines partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis. scispace.com
The efficiency of HS-SPME is dependent on several factors that must be optimized, including the choice of fiber coating, extraction temperature, and extraction time. nih.govmdpi.com For instance, Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers have shown high extraction efficiency for a broad range of pyrazines. nih.gov Optimization of parameters like pre-incubation and extraction temperatures is crucial, as higher temperatures can promote the release of volatiles but may also decrease the absorptive capacity of the fiber. mdpi.com
Table 2: Optimized HS-SPME Parameters for Pyrazine Extraction
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| SPME Fiber | 50/30 µm DVB/CAR/PDMS | Showed maximum volatile extraction efficiency in comparative studies. nih.gov |
| Pre-incubation Temp. | 80 °C | Contributed to the volatilization and equilibrium of pyrazines without significant degradation. mdpi.com |
| Extraction Temp. | 50 °C - 60 °C | Optimal balance between analyte release and fiber absorption efficiency. mdpi.comresearchgate.net |
| Extraction Time | 40 - 50 min | Sufficient time to ensure equilibrium is reached between the sample, headspace, and fiber. nih.govmdpi.com |
Data compiled from studies optimizing SPME conditions for pyrazine analysis. nih.govmdpi.comresearchgate.net
Quantitative Analysis Techniques for Research-Scale Pyrazine Derivatives
Accurate quantification of pyrazine derivatives is essential for many research applications. Quantitative analysis typically relies on chromatographic methods coupled with sensitive and selective detectors. researchgate.net A key requirement for accurate quantification is the development of a robust analytical method, which includes proper calibration and validation. researchwithrutgers.com
For GC-based quantification, detectors such as a Flame Thermionic Detector (FTD), which is highly selective for nitrogen-containing compounds, or a mass spectrometer can be used. acs.org When using mass spectrometry, quantification is often performed by comparing the peak areas of isolated pyrazines with those of known concentrations of pyrazine standards. researchgate.net The use of an internal standard is highly recommended to correct for variations in sample preparation and injection volume. researchgate.netresearchwithrutgers.com
For LC-MS/MS analysis, quantification is typically achieved using multiple reaction monitoring (MRM), which provides excellent sensitivity and selectivity. nih.gov This involves defining specific precursor-to-product ion transitions for each target pyrazine. nih.gov Calibration curves are constructed by plotting the response factor (ratio of analyte peak area to internal standard peak area) against the concentration of the standard. researchgate.netresearchwithrutgers.com Studies have shown that for accurate results, it may be necessary to construct daily calibration curves to account for instrumental variability. researchgate.netresearchwithrutgers.com The limits of detection (LOD) and limits of quantification (LOQ) are determined to establish the sensitivity of the method. nih.gov
Future Perspectives in 3 Chloro 2 Isopropyl 5 Methylpyrazine Research
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 3-Chloro-2-isopropyl-5-methylpyrazine is likely to be guided by the principles of green and sustainable chemistry. Traditional methods for creating substituted pyrazines often involve multi-step processes with harsh reaction conditions. Modern approaches, however, are shifting towards more efficient and environmentally benign methodologies.
One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to dramatically reduce reaction times, improve yields, and in some cases, eliminate the need for conventional solvents in the synthesis of various heterocyclic compounds, including pyrazines. rsc.orgresearchgate.netresearchgate.netlookchem.comdergipark.org.tr For instance, the rapid synthesis of poly(hydroxyalkyl)pyrazines has been achieved in minutes using microwave irradiation in reactive eutectic media, showcasing a significant improvement in atom economy. rsc.org The application of MAOS to the synthesis of this compound could offer a more energy-efficient and faster route to this key intermediate.
Another critical area of development is the exploration of catalyst-free synthetic methods . Recent studies have demonstrated the successful synthesis of complex pyrazole-pyrazines in a one-pot, catalyst-free cascade reaction, highlighting a move towards simpler and more cost-effective processes. nih.gov Similarly, catalyst-free routes to other nitrogen-containing heterocycles are being developed, often in greener solvents like polyethylene (B3416737) glycol (PEG). researchgate.net Future research will likely focus on adapting these catalyst-free strategies to the specific synthesis of this compound, thereby reducing reliance on potentially toxic and expensive metal catalysts.
The table below summarizes some modern synthetic approaches that could be adapted for the sustainable production of this compound.
| Synthetic Approach | Potential Advantages | Relevant Research Findings |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, potential for solvent-free conditions. | Expedient synthesis of functionalized quinoxalines and heterocyclic pyrazines has been demonstrated. lookchem.com Maximum yields for poly(hydroxyalkyl)pyrazines were achieved in as little as 5 minutes at 120 °C. rsc.org |
| Catalyst-Free Synthesis | Reduced cost, simplified purification, lower environmental impact. | A catalyst-free, one-pot methodology has been developed for the synthesis of structurally diverse pyrazole-pyrazines. nih.gov |
| Biosynthesis | Environmentally friendly, potential for using renewable feedstocks. | While not yet applied to this specific compound, biosynthesis is a growing area in pyrazine (B50134) chemistry. |
Expanding the Scope of Derivatization and Functional Materials Discovery
The chloro-substituent on the pyrazine ring of this compound serves as a versatile handle for a wide array of chemical transformations, opening the door to a vast landscape of novel derivatives and functional materials. The electron-deficient nature of the pyrazine ring makes the chloro-group susceptible to nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. tandfonline.com
Future research is expected to extensively utilize reactions like the Suzuki, and Buchwald-Hartwig couplings to introduce a variety of functional groups at the 3-position of the pyrazine core. tandfonline.comnih.gov This will allow for the fine-tuning of the molecule's electronic and photophysical properties. For example, by coupling with electron-donating moieties, it is possible to create push-pull chromophores . researchgate.netamanote.com These materials are of significant interest for their applications in nonlinear optics and as fluorescent probes due to their intramolecular charge transfer (ICT) characteristics. researchgate.net
Furthermore, this compound can serve as a key monomer in the synthesis of advanced polymers and metal-organic frameworks (MOFs) . Pyrazine-based polymers are being investigated for their potential in organic electronics, while pyrazine-containing MOFs have shown promise in gas storage and separation. rsc.orgnih.govchinesechemsoc.orgacs.orgresearchgate.net The specific substitution pattern of this compound could lead to materials with unique topologies and properties. For instance, the isopropyl and methyl groups can influence the packing and porosity of the resulting frameworks.
The following table outlines potential functional materials that could be developed from this compound.
| Material Class | Potential Applications | Key Derivatization Strategy |
| Push-Pull Chromophores | Nonlinear optics, fluorescent sensors, dye-sensitized solar cells. | Palladium-catalyzed cross-coupling with electron-donating groups. researchgate.net |
| Conjugated Polymers | Organic electronics, photovoltaics. | Polymerization reactions utilizing the chloro-substituent as a reactive site. |
| Metal-Organic Frameworks (MOFs) | Gas storage and separation, catalysis, drug delivery. | Use as a functionalized linker in the synthesis of MOFs. rsc.orgnih.gov |
Achieving Deeper Mechanistic Understanding of Pyrazine Reactivity
A more profound understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new synthetic routes and functional materials. Future research will likely employ a combination of experimental and computational methods to elucidate the intricacies of its reactivity.
Computational chemistry , particularly density functional theory (DFT), will play a pivotal role in predicting the reactivity of the pyrazine ring and the influence of the isopropyl, methyl, and chloro substituents. Such studies can provide insights into bond energies, charge distributions, and reaction pathways, thereby guiding experimental efforts.
Experimental studies will focus on detailed kinetic analysis of key reactions, such as nucleophilic aromatic substitution and various cross-coupling reactions. By systematically varying reaction parameters and studying the effects of different catalysts and ligands, a clearer picture of the transition states and reaction intermediates can be obtained. This knowledge will be instrumental in optimizing reaction conditions and developing more efficient and selective transformations.
Role in Emerging Areas of Organic and Materials Chemistry
The unique electronic properties of the pyrazine ring, combined with the synthetic versatility offered by the chloro-substituent, position this compound as a valuable component in several emerging fields.
In the realm of organic electronics , pyrazine-based materials are being explored for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electron-deficient nature of the pyrazine ring makes it an excellent building block for n-type organic semiconductors. Derivatization of this compound could lead to new materials with tailored energy levels and charge transport properties.
The development of novel photosensitizers for dye-sensitized solar cells (DSSCs) is another promising area. mdpi.com Pyrazine derivatives can act as strong electron acceptors in D-π-A (donor-π-acceptor) dyes, which are central to the functioning of DSSCs. mdpi.com The specific substitution pattern of this compound could be leveraged to design new photosensitizers with enhanced light-harvesting capabilities and power conversion efficiencies.
Furthermore, the ability of pyrazines to act as ligands in the formation of metal-organic frameworks (MOFs) opens up possibilities in areas such as gas separation, catalysis, and chemical sensing. rsc.orgnih.govchinesechemsoc.orgacs.orgresearchgate.net The functional groups on this compound can be used to tune the pore size and chemical environment within the MOF, leading to materials with specific functionalities. For example, pyrazine-based MOFs have been investigated for their ability to selectively adsorb CO2 and light hydrocarbons. rsc.org
Q & A
Q. What are the recommended synthetic routes for 3-Chloro-2-isopropyl-5-methylpyrazine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Begin with a pyrazine precursor (e.g., 3-hydroxy-2-isopropyl-5-methylpyrazine). Use phosphorous oxychloride (POCl₃) to replace the hydroxyl group with chlorine under reflux conditions (60-80°C) in an anhydrous solvent like dichloromethane or toluene . Monitor reaction progress via TLC. Optimize yield by adjusting stoichiometry (e.g., excess POCl₃), reaction time (4-12 hours), and temperature. Post-reaction, quench with ice-water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). For intermediates like 3-methoxy derivatives, employ sodium methoxide for nucleophilic substitution .
Q. How should researchers approach the purification and characterization of this compound to ensure structural fidelity?
- Methodological Answer : Purify crude product using recrystallization (ethanol/water) or HPLC (C18 column, acetonitrile/water mobile phase). Characterize via 1H/13C NMR to confirm substitution patterns (e.g., chloro and isopropyl groups) and IR spectroscopy to identify functional groups (C-Cl stretch ~550 cm⁻¹). Validate molecular weight via high-resolution mass spectrometry (HRMS) . Compare spectral data with literature or databases like IUCrData for structural validation .
Q. What analytical techniques are critical for distinguishing structural isomers of halogenated pyrazines during synthesis?
- Methodological Answer : Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals and assign regiochemistry. For example, NOESY can confirm spatial proximity of substituents (e.g., isopropyl vs. methyl groups). X-ray crystallography provides unambiguous structural confirmation when single crystals are obtainable . Cross-reference with computational predictions (DFT-optimized structures) to validate spectral assignments .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory spectroscopic data when characterizing this compound derivatives?
- Methodological Answer : If NMR and IR data conflict (e.g., unexpected carbonyl signals), perform variable-temperature NMR to rule out dynamic effects. Use deuterated solvents to avoid solvent interference. For ambiguous mass spectra, employ tandem MS/MS to fragment ions and confirm connectivity. Cross-validate with X-ray crystallography or computational simulations (e.g., Gaussian-based IR predictions) .
Q. How can computational chemistry methods predict the reactivity and regioselectivity of this compound in substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify kinetic vs. thermodynamic pathways. For example, calculate activation energies for nucleophilic attack at C-2 vs. C-6 positions. Use molecular electrostatic potential (MEP) maps to visualize electron-deficient regions, guiding predictions for regioselective substitutions .
Q. How can researchers optimize catalytic systems for cross-coupling reactions involving this compound?
- Methodological Answer : Screen catalysts (e.g., Pd(PPh₃)₄, CuI) and ligands (e.g., Xantphos) in Suzuki-Miyaura or Ullmann couplings. Optimize solvent polarity (DMF vs. THF), temperature (80-120°C), and base (K₂CO₃ vs. Cs₂CO₃). Monitor reaction progress via GC-MS or HPLC . For challenging couplings, employ microwave-assisted synthesis to reduce reaction time and improve yield .
Q. What experimental designs are suitable for studying the biological activity of this compound derivatives?
- Methodological Answer : Synthesize analogs via alkylation (e.g., with alkyl halides) or amination (e.g., using hydrazine derivatives) . Screen for antibacterial activity using MIC assays (e.g., against E. coli or S. aureus). Perform molecular docking to predict binding interactions with target proteins (e.g., bacterial enzymes). Validate results with in vitro enzyme inhibition assays .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra?
- Methodological Answer : Re-examine DFT computational parameters (e.g., basis set, solvent model). For IR spectra, ensure proper sample preparation (KBr pellet vs. ATR). Compare experimental data with scaled frequency calculations (e.g., scaling factor 0.961 for B3LYP/6-31G*). If persistent, consider isotopic labeling (e.g., deuterated analogs) to confirm assignments .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
